Infigratinib - 872511-34-7

Infigratinib

Catalog Number: EVT-287340
CAS Number: 872511-34-7
Molecular Formula: C26H31Cl2N7O3
Molecular Weight: 560.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].

Pemigatinib

Compound Description: Pemigatinib (INCB054828) is a selective, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Like Infigratinib, Pemigatinib has been approved by the FDA for the treatment of cholangiocarcinoma, a rare form of bile duct cancer. []

Relevance: The research highlights Pemigatinib as one of the few selective drugs alongside Infigratinib approved by the FDA to treat cholangiocarcinoma. [] This suggests that both compounds share a similar mechanism of action and target FGFRs, making Pemigatinib structurally and functionally related to Infigratinib.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: Hit-1 is a compound identified through virtual screening using the 3D pharmacophore of Infigratinib. [] This compound demonstrated favorable binding affinity to FGFR-1, with a LibDock score surpassing that of Infigratinib. []

Relevance: Identified due to its similar pharmacophoric features to Infigratinib, Hit-1 represents a structurally related compound that exhibits potential as an FGFR-1 inhibitor. [] The research suggests Hit-1 might offer an alternative treatment option for cholangiocarcinoma.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: Hit-4, another compound discovered through virtual screening based on Infigratinib's pharmacophore, exhibits even closer structural similarity to Infigratinib compared to Hit-1. [] Notably, Hit-4 occupies the entire pharmacophoric space of Infigratinib and displays a higher LibDock score, suggesting stronger binding affinity to FGFR-1. []

Relevance: Hit-4's remarkable structural similarity to Infigratinib and its superior binding affinity to FGFR-1 highlight its potential as a valuable lead compound for developing novel FGFR inhibitors. [] This compound may offer an improved therapeutic option for treating cholangiocarcinoma.

Vosoritide

Compound Description: Vosoritide is an analog of C-type Natriuretic Peptide (CNP) that acts as an antagonist of the MAP kinase (MAPK) pathway, which is downstream of FGFR3 signaling. [] It is being investigated as a potential treatment for achondroplasia.

Relevance: The research compares the efficacy of Vosoritide with Infigratinib in treating achondroplasia, highlighting their shared target pathway, although they employ different mechanisms of action. [] While Infigratinib directly inhibits FGFR3, Vosoritide targets a downstream pathway, making it indirectly related.

Relevance: The research includes AZD4547 as part of a comparative analysis of FGFR-selective TKIs, highlighting its functional similarity to Infigratinib. [] Both compounds target FGFRs and demonstrate potential for treating skeletal dysplasias, although AZD4547 exhibits dose-limiting toxicity.

PD173074

Compound Description: PD173074 is an FGFR TKI tested in chicken embryos, where it induced limb malformations at high doses (1 × 106 to 50 × 106 nM). [] This finding suggests potential developmental toxicity associated with PD173074.

Relevance: Similar to AZD4547, PD173074 is discussed alongside Infigratinib in the context of preclinical studies evaluating FGFR-selective TKIs for skeletal dysplasias. [] Despite their shared target, PD173074 exhibits concerning toxicity, making it a less desirable therapeutic option compared to Infigratinib.

Erdafitinib (JNJ-42756493)

Compound Description: Erdafitinib is a selective FGFR inhibitor, similar to Infigratinib, that has been clinically evaluated for treating cancers with FGFR3 alterations, specifically in urothelial carcinoma patients. []

Relevance: Both Infigratinib and Erdafitinib have been investigated as potential treatments for urothelial carcinoma in patients with FGFR3 alterations. [] This suggests that both compounds share a similar mechanism of action and target FGFRs.

Source and Classification

Infigratinib belongs to a class of drugs known as tyrosine kinase inhibitors, specifically targeting the FGFR family. It is classified as a reversible ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of Infigratinib involves several chemical reactions starting from simple precursors. Key steps include:

  • Substitution Reactions: These are employed to introduce functional groups necessary for biological activity.
  • Palladium-Catalyzed C–N Coupling: This method is crucial for forming carbon-nitrogen bonds that are integral to the structure of Infigratinib.
  • Final Cyclization: The last step typically involves forming the pyrazole ring structure that characterizes the compound .

The synthetic pathway has been optimized to ensure high yield and purity, which is critical for clinical applications.

Molecular Structure Analysis

Structure and Data

Infigratinib's molecular formula is C₁₈H₁₉N₅O, with a molecular weight of approximately 321.37 g/mol. The structure features:

  • A pyrazole ring that contributes to its binding affinity.
  • Multiple aromatic systems that enhance its interaction with the FGFR active site.

The three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of FGFRs, effectively inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Infigratinib undergoes various chemical reactions within biological systems:

  • Binding to FGFRs: The primary reaction involves the reversible binding to FGFRs, blocking their phosphorylation and subsequent activation of downstream signaling pathways such as RAS-MAPK and PI3K-AKT.
  • Metabolism: Infigratinib is metabolized predominantly by cytochrome P450 3A4 enzymes, leading to several metabolites that may also exhibit pharmacological activity .

The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.

Mechanism of Action

Process and Data

Infigratinib exerts its therapeutic effects by inhibiting FGFR signaling pathways. Upon binding to FGFRs, it prevents the phosphorylation of tyrosine residues that are crucial for activating downstream signaling cascades involved in cell division and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells expressing aberrant FGFRs.

Key data points include:

  • IC50 Values: Indicating high potency against target receptors (FGFR1: 1.1 nM; FGFR2: 1 nM; FGFR3: 2 nM).
  • Clinical Efficacy: In clinical trials, Infigratinib demonstrated an objective response rate (ORR) of 23.1% in patients with cholangiocarcinoma harboring FGFR2 fusions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Infigratinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Oral bioavailability is approximately 75%, with peak plasma concentration achieved within two hours post-administration .

These properties are critical for determining dosing regimens and formulation strategies.

Applications

Scientific Uses

Infigratinib's primary application is in oncology, particularly for treating cancers associated with genetic alterations in FGFRs. Its use extends beyond cholangiocarcinoma to other malignancies characterized by similar aberrations, such as breast cancer and bladder cancer. Ongoing research aims to explore its efficacy in combination therapies, enhancing its potential benefits in treating resistant cancer types .

Molecular Biology of Fibroblast Growth Factor Receptors (FGFRs)

Structural and Functional Characterization of FGFR Isoforms

Fibroblast Growth Factor Receptors (FGFRs) belong to the receptor tyrosine kinase (RTK) superfamily and comprise four highly conserved genes (FGFR1–4) in humans. Each FGFR isoform shares a common domain architecture critical for ligand binding specificity and signal transduction:

  • Extracellular Region: Contains three immunoglobulin-like domains (D1–D3), an acidic box between D1 and D2, and a heparin-binding domain essential for interaction with heparan sulfate proteoglycans (HSPGs). The D2 and D3 domains form the primary FGF-binding pocket, while alternative splicing in D3 generates the "b" and "c" isoforms, which dictate tissue-specific ligand binding [3] [4].
  • Transmembrane Domain: A single-pass α-helix that anchors the receptor and facilitates dimerization upon activation.
  • Intracellular Region: A split tyrosine kinase domain where phosphorylation initiates downstream signaling. The juxtamembrane domain regulates kinase activity, while the C-terminal tail recruits adaptor proteins like FRS2α [3] [9].

Table 1: FGFR Isoforms and Their Functional Roles

IsoformPrimary Splice VariantsKey LigandsMajor Tissue ExpressionBiological Functions
FGFR11b, 1cFGF1, FGF2, FGF4Brain, bone, muscleEmbryonic development, osteogenesis
FGFR22b, 2cFGF7, FGF10Epithelia, craniofacial mesenchymeLimb development, wound healing
FGFR33b, 3cFGF1, FGF9, FGF18Cartilage, brain, skinChondrogenesis, endochondral ossification
FGFR4NoneFGF19 (endocrine)Liver, muscleBile acid metabolism, muscle homeostasis

Fig. 1: FGFR Domain Organization. Schematic shows extracellular Ig domains (D1–D3), transmembrane helix (TM), and intracellular tyrosine kinase domain (TK1, TK2). Alternative splicing in D3 generates "b" (epithelial) and "c" (mesenchymal) variants.

Ligand binding specificity is determined by splice variants and HSPG interactions. Paracrine FGFs (e.g., FGF1, FGF9) require HSPGs to stabilize FGFR dimers in a 2:2:2 (FGF:FGFR:HSPG) ternary complex, ensuring localized signaling. In contrast, endocrine FGFs (FGF19, FGF21, FGF23) bind FGFRs only in complex with α/β-Klotho coreceptors, enabling systemic hormone-like effects [3] [6]. FGFR5 (FGFRL1), a non-signaling decoy receptor, lacks the intracellular kinase domain and modulates ligand availability [4].

FGFR Signaling Pathways in Homeostasis and Disease

FGFR signaling orchestrates critical cellular processes, including proliferation, differentiation, and metabolism, through four primary cascades:

  • Ras/MAPK Pathway: FGFR phosphorylation recruits FRS2α-GRB2-SOS complexes, activating RAS-RAF-MEK-ERK to regulate gene expression. This pathway drives chondrocyte differentiation in growth plates and osteoblast maturation [2] [3].
  • PI3K/AKT Pathway: Phosphorylated FGFRs directly bind PI3K, generating PIP3 to activate AKT. This axis promotes cell survival and inhibits apoptosis, crucial for neuronal development and myogenesis [3] [4].
  • PLCγ Pathway: FGFRs phosphorylate PLCγ, cleaving PIP2 into IP3 and DAG. IP3 mobilizes intracellular calcium, while DAG activates PKC, impacting cytoskeletal dynamics and vesicle trafficking [3] [9].
  • STAT Pathway: JAK-STAT activation by FGFR3 regulates chondrocyte proliferation. Gain-of-function mutations hyperactivate STAT1, suppressing growth plate expansion [2] [8].

Table 2: FGFR Signaling Pathways in Physiological and Pathological Contexts

PathwayKey Adaptors/EffectorsHomeostatic FunctionDysregulation in Disease
Ras/MAPKFRS2α, GRB2, SOS, ERKChondrocyte differentiationAchondroplasia (ERK hyperactivation)
PI3K/AKTPI3K, PDK1, AKTOsteoblast survival, glucose uptakeCancer metastasis
PLCγPLCγ, IP3, PKCCalcium flux, cell migrationImpaired wound healing
STATJAK1, STAT1Chondrocyte proliferation controlGrowth plate suppression in dwarfism

Fig. 2: FGFR Signaling Network. Ligand-bound FGFR dimerization triggers phosphorylation of FRS2α and PLCγ, initiating MAPK, PI3K/AKT, and STAT cascades. Negative regulators (e.g., SPRY, SEF) provide feedback.

In genetic disorders like achondroplasia, constitutive FGFR3 activation disrupts homeostasis by skewing signaling toward the MAPK and STAT pathways. This inhibits chondrocyte proliferation and accelerates differentiation, leading to premature growth plate closure [1] [8]. Conversely, aberrant FGFR signaling in cancer involves gene amplifications (e.g., FGFR1 in breast cancer), point mutations (e.g., FGFR3 S249C in bladder cancer), and fusions (e.g., FGFR2-TACC3), which bypass ligand dependency [4].

FGFR3 Gain-of-Function Mutations in Genetic Disorders

FGFR3 gain-of-function mutations cause a spectrum of autosomal dominant skeletal dysplasias, with severity correlating to mutation location and kinase activity:

  • Thanatophoric Dysplasia (TD): Lethal mutations (e.g., K650E in kinase domain) cause extreme dwarfism, macrocephaly, and respiratory failure.
  • Achondroplasia (ACH): The G380R transmembrane mutation (≥97% of cases) constitutively activates FGFR3, inhibiting endochondral ossification. Patients exhibit rhizomelic shortening, spinal stenosis, and foramen magnum stenosis [1] [8].
  • Hypochondroplasia (HCH): Milder mutations (e.g., N540K in tyrosine kinase domain) reduce growth plate disruption but still cause short stature and lordosis [5].

Table 3: Genetic Disorders Driven by FGFR3 Gain-of-Function Mutations

DisorderMutation(s)Domain AffectedKey Pathogenic Mechanisms
Thanatophoric Dysplasia IR248C, Y373CExtracellularLigand-independent dimer stabilization
Thanatophoric Dysplasia IIK650ETyrosine kinaseEnhanced kinase activity, STAT hyperactivation
AchondroplasiaG380R/G375CTransmembraneConstitutive dimerization, MAPK/STAT overactivation
HypochondroplasiaN540KTyrosine kinaseDisrupted autoinhibition, moderate kinase enhancement

Fig. 3: FGFR3 Mutation Hotspots. Structural map highlighting pathogenic variants in extracellular (purple), transmembrane (red), and kinase (blue) domains.

Mechanistically, these mutations induce ligand-independent dimerization (e.g., G380R) or enhance catalytic activity (e.g., K650E). In growth plate chondrocytes, hyperactive FGFR3 suppresses IHH/PTHrP feedback loops, reduces chondrocyte proliferation, and accelerates hypertrophy. This disrupts columnar organization, shortening long bones [2] [8]. Beyond cartilage, FGFR3 mutations alter bone homeostasis:

  • Trabecular Bone: Reduced mineral density due to impaired osteoblast maturation [5] [8].
  • Cortical Bone: Increased porosity and brittle matrix from dysregulated osteocyte lacunae [5].

Mouse models recapitulate human phenotypes. Fgfr3G380R knock-in mice show 15–42% femur shortening, midface hypoplasia, and kyphosis. Homozygotes exhibit severe trabecular bone loss (−61% bone volume/tissue volume) and premature suture fusion [8]. Similarly, Fgfr3N534K (HCH model) mice display progressive dwarfism and osteomalacia-like defects [5].

Table 4: Preclinical Evidence for Infigratinib in FGFR3-Related Disorders

Study ModelMutationDosing RegimenKey Outcomes
Achondroplasia mouse modelG369C0.1–1.0 mg/kg/day (P7–35)Dose-dependent limb lengthening; cranial defects at high doses
Rat dentoalveolar studyWT (pharmacologic)1.0 mg/kg/dayReduced molar size; altered craniofacial development
Fgfr3G380R knock-inHuman G380RNot testedValidated phenotype: growth plate disorganization, kyphosis

Infigratinib (BGJ398), an ATP-competitive tyrosine kinase inhibitor selective for FGFR1–3, binds the kinase pocket, blocking phosphorylation. In Fgfr3G369C/+ mice (ACH model), low-dose infigratinib (0.1 mg/kg) improved limb length without adverse dental effects, while high doses (1.0 mg/kg) impaired molar development and cranial sutures [1]. Phase 2 trials in children with achondroplasia demonstrated a +2.51 cm/year increase in height velocity, supporting its mechanism-driven efficacy [10].

Properties

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.